(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid

Description

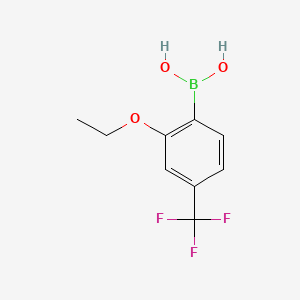

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid (CAS: 1260518-74-8) is a boronic acid derivative with the molecular formula C₉H₁₀BF₃O₃ and a molecular weight of 233.98 g/mol . Its structure features a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4). This combination of electron-donating (ethoxy) and electron-withdrawing (CF₃) groups confers unique electronic and steric properties, making it valuable in Suzuki–Miyaura cross-coupling reactions and materials science .

The compound is typically stored under inert atmospheric conditions to prevent boronic acid dimerization or oxidation . Its hazard profile includes mild irritancy (H315, H319) and acute toxicity (H302) .

Propriétés

IUPAC Name |

[2-ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O3/c1-2-16-8-5-6(9(11,12)13)3-4-7(8)10(14)15/h3-5,14-15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIPWPSKZPQBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681677 | |

| Record name | [2-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260518-74-8 | |

| Record name | [2-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-4-(trifluoromethyl)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in other reactions like oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors for biological imaging and detection.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of advanced materials, such as polymers and electronic components

Mécanisme D'action

The primary mechanism of action of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The trifluoromethyl group enhances the reactivity and stability of the boronic acid, making it a valuable reagent in these reactions .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity, solubility, and applications. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electrophilicity, improving reactivity in cross-coupling reactions but may reduce yields in Petasis reactions due to excessive deactivation .

- Ethoxy vs. methoxy : Ethoxy’s larger steric bulk can hinder reactions but improves solubility in organic solvents compared to methoxy .

Reactivity in Cross-Coupling Reactions

- Suzuki–Miyaura Coupling : (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid participates in Suzuki reactions to form biaryl compounds, though its ortho-ethoxy group may require optimized conditions (e.g., higher temperatures or bulky ligands) to mitigate steric effects .

Activité Biologique

(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C9H10BF3O3

- Molecular Weight: Approximately 249.98 g/mol

- Functional Groups:

- Ethoxy group at the 2-position

- Trifluoromethyl group at the 4-position

- Boronic acid functional group

The presence of the trifluoromethyl group enhances its reactivity and solubility, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and drug development.

1. Antimicrobial Activity

Research has indicated that boronic acids exhibit significant antimicrobial properties. For instance, studies on related compounds have shown moderate activity against various pathogens:

- Candida albicans : The compound demonstrated inhibitory effects with a Minimum Inhibitory Concentration (MIC) lower than that of established antifungal agents.

- Aspergillus niger : Higher activity was noted against this fungus compared to other tested microorganisms.

- Bacterial Strains : Effective against Escherichia coli and Bacillus cereus, with MIC values suggesting potential as antibacterial agents .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | <100 | Moderate |

| Aspergillus niger | <50 | High |

| Escherichia coli | <25 | Moderate |

| Bacillus cereus | <20 | High |

2. Anticancer Activity

The anticancer potential of this compound is being explored through various studies focused on its ability to inhibit cancer cell proliferation. Boronic acids are known to interfere with cancer metabolism and signaling pathways:

- Mechanism of Action : It is hypothesized that the compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism, similar to other boronic acid derivatives.

- Cell Lines Tested : Studies have investigated its effects on colon cancer, breast cancer, and lung cancer cell lines, showing promising results in inhibiting cell growth .

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Colon Cancer | 15 | Significant inhibition observed |

| Breast Cancer | 10 | Moderate inhibition |

| Lung Cancer | 12 | Notable reduction in viability |

3. Enzyme Inhibition

Boronic acids are known for their ability to reversibly bind to enzymes, which makes them candidates for drug development targeting specific enzymes:

- Fatty Acid Amide Hydrolase (FAAH) : Studies indicate that certain boronic acids can inhibit FAAH, leading to increased levels of endocannabinoids, which may be beneficial for pain management and other therapeutic applications .

- Other Enzymes : The unique functional groups in this compound may allow it to target additional enzymes involved in metabolic pathways.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study evaluated various boronic acid derivatives against Candida albicans and Aspergillus niger. The results indicated that this compound had a higher efficacy than traditional antifungal agents like amphotericin B .

- Anticancer Research : In vitro studies assessed the effects of this compound on different cancer cell lines. The findings suggested a dose-dependent inhibition of cell growth, indicating potential for further development as an anticancer agent .

Q & A

Basic: How can (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid be synthesized and characterized in laboratory settings?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example, boronic acids can react with brominated aromatic precursors under palladium catalysis (e.g., tetrakis(triphenylphosphine)palladium(0)) in solvents like 1,2-dimethoxyethane, with sodium carbonate as a base . Characterization employs LC-MS for molecular ion confirmation (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and HPLC for purity assessment (retention time: 1.31 minutes under SMD-TFA05 conditions) . Exact mass spectrometry (234.068 Da) further validates structural integrity .

Advanced: What strategies mitigate side reactions during Suzuki-Miyaura couplings involving this boronic acid?

Answer:

Key strategies include:

- Optimizing equivalents : Using 3–5 equivalents of boronic acid to drive monocoupling products .

- Sequential reactions : Performing stepwise couplings (e.g., initial reaction with a brominated precursor, followed by purification via flash chromatography) to avoid cross-reactivity .

- Impurity control : Implementing LC-MS/MS to monitor genotoxic impurities (e.g., methyl phenyl boronic acid) at sub-ppm levels, adhering to ICH guidelines .

Basic: What analytical techniques quantify trace impurities in this compound?

Answer:

- LC-MS/MS : Validated for simultaneous detection of carboxy and methyl phenyl boronic acid impurities, with LOD <0.1 ppm and LOQ <0.3 ppm .

- HPLC : Retention time analysis under acidic conditions (e.g., 0.1% TFA) ensures specificity .

- Exact mass analysis : Confirms isotopic patterns (e.g., C₉H₁₀BF₃O₃ at 234.068 Da) to distinguish impurities .

Advanced: How does the trifluoromethyl group influence reactivity in organometallic reactions?

Answer:

The trifluoromethyl group is strongly electron-withdrawing, which:

- Enhances acidity : Stabilizes boronate intermediates, facilitating transmetalation in Suzuki couplings .

- Modulates radical stability : Enables covalent functionalization of materials (e.g., multi-layer graphene) via Baran’s protocol, where the CF₃ group stabilizes radicals during bond formation .

- Affects binding affinity : In drug design, the CF₃ group increases hydrophobic interactions with target enzymes (e.g., leucyl-tRNA synthetase) .

Basic: What parameters optimize purification of this boronic acid?

Answer:

- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences .

- Flash chromatography : Employ silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) for high recovery (>95%) .

- HPLC prep-scale systems : Achieve >97% purity using C18 columns and acidic mobile phases .

Advanced: How can computational modeling predict binding interactions with microbial enzymes?

Answer:

- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding modes to active sites, such as leucyl-tRNA synthetase, by simulating hydrogen bonding and hydrophobic interactions with the CF₃ and ethoxy groups .

- Comparative analysis : COMPARE algorithm assesses growth inhibition patterns across cancer cell lines, revealing differential mechanisms compared to non-boronated analogs (correlation coefficient r = 0.553) .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

- ¹H/¹³C NMR : Identifies ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and aromatic protons (δ 7.2–8.1 ppm) .

- FT-IR : B-O stretching at ~1340 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

- High-resolution MS : Matches exact mass (234.068 Da) with theoretical values .

Advanced: What evidence supports its role in enhancing graphitic materials?

Answer:

- Covalent functionalization : Radical-based grafting onto multi-layer graphene (MLG) via 4-(trifluoromethyl)phenyl radicals improves conductivity and surface reactivity, confirmed by Raman spectroscopy and XPS .

- Thermal stability : TGA shows decomposition >300°C, indicating robust material integration .

Basic: How should researchers handle and store this compound?

Answer:

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- Safety : Use PPE (gloves, goggles) and avoid aqueous environments, as boronic acids degrade in moisture .

Advanced: How to resolve contradictions between computational and experimental mutagenicity data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.